molecular formula C8H8Cl2O B3110685 3,5-Dichloro-2-methylbenzyl alcohol CAS No. 1804896-51-2

3,5-Dichloro-2-methylbenzyl alcohol

Cat. No. B3110685
CAS RN: 1804896-51-2
M. Wt: 191.05 g/mol
InChI Key: ONCBVSNKMFOKMY-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylbenzyl alcohol is a chemical compound with the molecular formula C7H6Cl2O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-methylbenzyl alcohol consists of a benzene ring with two chlorine atoms, one methyl group, and one hydroxyl group attached to it .


Chemical Reactions Analysis

While specific reactions involving 3,5-Dichloro-2-methylbenzyl alcohol are not detailed in the search results, alcohols in general undergo several types of reactions. These include conversion into alkyl halides, conversion into tosylates, dehydration to yield alkenes, and conversion into esters .


Physical And Chemical Properties Analysis

3,5-Dichloro-2-methylbenzyl alcohol is a solid substance . Its molecular weight is 191.06 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthetic Applications

Research on compounds closely related to 3,5-dichloro-2-methylbenzyl alcohol has shown significant synthetic applications. For instance, studies have explored the reduction of related compounds to form new chemical structures, such as bis(3,5-dichloro-4-hydroxyphenyl)methane, which was obtained from the reduction of 3,5-dicholo-4-hydroxybenzoic acid using LiAlH4 as a catalyst (Ritmaleni, Notario, & Yuliatun, 2013). Such transformations are critical in the development of new materials and chemicals with potential applications in various industries.

Environmental and Biological Transformations

Another study highlighted the biotransformation of a major fungal metabolite, 3,5-dichloro-p-anisyl alcohol, under anaerobic conditions, which is closely related to 3,5-dichloro-2-methylbenzyl alcohol. This study provided insights into the environmental fate of chloroaromatic compounds, demonstrating how they can be transformed into different products through both biotic and abiotic routes (Verhagen, Swarts, Wijnberg, & Field, 1998). Understanding these transformations is crucial for assessing the environmental impact of chlorinated organic compounds and for developing strategies for their degradation or utilization.

Photocatalytic and Oxidative Transformations

The photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes under visible light irradiation has been studied, indicating potential applications in green chemistry and sustainable chemical synthesis (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009). Such studies are relevant to 3,5-dichloro-2-methylbenzyl alcohol as they demonstrate the feasibility of using light to induce chemical transformations, offering environmentally friendly alternatives to traditional chemical processes.

Safety and Hazards

The safety data sheet for 3,5-Dichloro-2-methylbenzyl alcohol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3,5-dichloro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCBVSNKMFOKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-methylbenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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